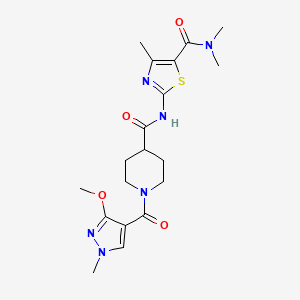

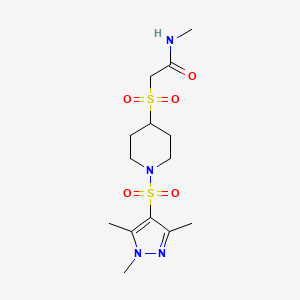

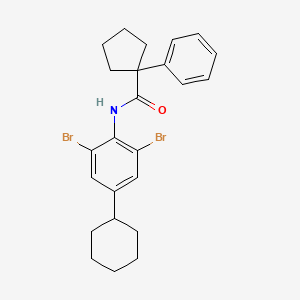

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide, also known as BPP-2, is a chemical compound that has been studied for its potential use in scientific research. BPP-2 is a pyrazole derivative that has shown promising results in various in vitro and in vivo experiments.

Aplicaciones Científicas De Investigación

Anticancer Activity

1H-Pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents. The structural framework of these compounds allows for the development of molecules with high specificity and lower toxicity. They have been studied for their ability to inhibit topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a common target in cancer therapy .

Kinase Inhibition

The compound’s framework is conducive to the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways that regulate cell growth, metabolism, and apoptosis. Inhibitors targeting specific kinases can be effective in treating diseases where these pathways are dysregulated, such as cancer .

Neuroprotective Agents

Research has indicated that derivatives of 1H-Pyrazolo[3,4-b]pyridines may exhibit neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Antidiabetic Applications

Some derivatives within this family of compounds have shown promise in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders. Their efficacy in managing hyperglycemia makes them candidates for further research in antidiabetic therapies .

Cardiovascular Therapeutics

Due to their potential impact on blood glucose levels, these compounds may also find applications in cardiovascular disease management. By improving metabolic profiles, they could help in the prevention and treatment of conditions associated with cardiovascular risks .

Antimicrobial Properties

The structural similarity to purine bases also lends these compounds antimicrobial properties. They have been studied for their antibacterial and antifungal activities, which could lead to the development of new classes of antibiotics .

Herbicidal Use

In agriculture, certain derivatives of 1H-Pyrazolo[3,4-b]pyridines have been explored for their herbicidal properties. These compounds can inhibit the growth of unwanted plants without affecting the crops, offering a targeted approach to weed management .

Synthesis of Fused Heterocycles

The compound serves as a precursor in the synthesis of various fused heterocycles, which are valuable in medicinal chemistry. These heterocycles are structural subunits in many pharmacologically active compounds, expanding the scope of research and development in drug discovery .

Propiedades

IUPAC Name |

(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c20-10-16(19(21)25)9-17-13-24(12-14-5-2-1-3-6-14)23-18(17)15-7-4-8-22-11-15/h1-9,11,13H,12H2,(H2,21,25)/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYXTYQFANRQSX-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C(/C#N)\C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)